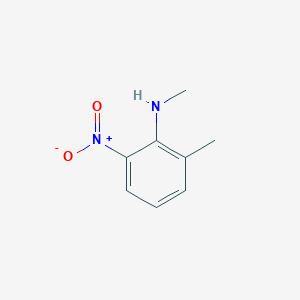

N,2-dimethyl-6-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,2-dimethyl-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-4-3-5-7(10(11)12)8(6)9-2/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIELWZUDNRSFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Significance in Organic Chemistry Research

A thorough review of scientific databases and historical chemical literature yields minimal information regarding the specific historical context and significance of N,2-dimethyl-6-nitroaniline in organic chemistry research. Unlike its more studied isomers, such as 2,4-dimethyl-6-nitroaniline (B108702), which has been identified as an important intermediate in the synthesis of dyes and pigments, the historical research trajectory of this compound is not well-documented. bldpharm.comnih.gov The synthesis and properties of various nitroanilines have been a subject of organic chemistry for many years, primarily due to their role as versatile precursors in the creation of a wide array of other compounds. ontosight.aiwikipedia.orgsci-hub.sewikipedia.org However, specific milestones, key discoveries, or significant contributions to the broader field of organic chemistry directly attributable to this compound are not readily apparent in the available literature.

Current Research Landscape and Emerging Areas for N,2 Dimethyl 6 Nitroaniline

Established Synthetic Routes to this compound and Related Analogs

Traditional methods for synthesizing substituted nitroanilines often rely on electrophilic aromatic substitution, particularly nitration, on a pre-substituted benzene (B151609) ring. These routes are typically multi-step processes designed to control the position of the incoming nitro group.

The nitration of substituted anilines is a classic example of electrophilic aromatic substitution where the regiochemical outcome is dictated by the electronic and steric properties of the substituents already present on the aromatic ring. The amino group (-NH₂) and its alkylated forms (-NHR, -NR₂) are powerful activating, ortho-, para-directing groups. However, direct nitration of anilines with strong acid mixtures like nitric acid and sulfuric acid is often problematic. The highly acidic conditions lead to the protonation of the amino group, forming an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director, fundamentally changing the regiochemical outcome of the reaction. stackexchange.comdoubtnut.com For instance, the nitration of N,N-dimethylaniline in a mixture of sulfuric acid and nitric acid yields primarily the meta-nitro product. stackexchange.comdoubtnut.comwikipedia.org

To circumvent this issue and achieve ortho- or para-nitration, the reactivity of the amino group is typically modulated by converting it into an amide, most commonly an acetamido group (-NHCOCH₃), through acetylation. magritek.com The acetamido group is still an ortho-, para-director but is less activating than the amino group, which reduces the likelihood of oxidation and polysubstitution. Furthermore, its steric bulk can influence the ortho/para product ratio, often favoring the para product. magritek.com After the nitration step, the acetyl group can be easily removed by hydrolysis to regenerate the amino group. magritek.comresearchgate.net This protection-nitration-deprotection sequence is a cornerstone strategy for the synthesis of many nitroaniline isomers. researchgate.net

The synthesis of this compound itself is not widely documented in detail, but its synthesis can be inferred from established protocols for closely related analogs like 2-methyl-6-nitroaniline and 2,4-dimethyl-6-nitroaniline (B108702). A common and traditional method for producing 2-methyl-6-nitroaniline uses 2-toluidine (2-methylaniline) as the starting material. researchgate.net

A typical multi-step synthesis involves:

Acetylation: The amino group of 2-methylaniline is protected by reacting it with a reagent like acetic anhydride (B1165640). This step forms N-(2-methylphenyl)acetamide. researchgate.net

Nitration: The resulting acetanilide (B955) is then nitrated, typically with a mixture of nitric and sulfuric acid. The acetylamino group directs the incoming nitro group to the ortho and para positions (positions 6 and 4). This results in a mixture of isomeric products, primarily N-(2-methyl-6-nitrophenyl)acetamide and N-(2-methyl-4-nitrophenyl)acetamide. researchgate.net

Hydrolysis: The mixture of nitroacetamides is then hydrolyzed, usually under acidic conditions (e.g., with hydrochloric acid), to remove the acetyl protecting group. researchgate.net

Separation: The final step involves separating the isomeric mixture of 2-methyl-6-nitroaniline and 2-methyl-4-nitroaniline. researchgate.net

| Starting Material | Key Steps | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 2-Methylaniline | 1. Acetylation 2. Nitration 3. Hydrolysis | 2-Methyl-6-nitroaniline | 59.4% | researchgate.net |

| 2,4-Dimethylaniline | 1. Acetylation 2. Nitration 3. Hydrolysis | 2,4-Dimethyl-6-nitroaniline | 82.5% | nih.gov |

| 4-Amino-3-methylbenzenesulfonic acid | 1. Acetylation with ZnO 2. Nitration 3. Hydrolysis with HCl | 2-Methyl-6-nitroaniline | 82.0% | chemicalbook.com |

Novel Synthetic Approaches for this compound

Recent research has focused on developing more efficient and versatile methods for constructing substituted nitroanilines, moving beyond traditional nitration pathways.

A powerful and novel strategy for synthesizing functionalized nitroanilines involves three-component ring transformation (TCRT) reactions. nih.govkochi-tech.ac.jp This "scrap and build" approach allows for the construction of complex aniline frameworks that are not easily accessible through conventional methods. nih.govkochi-tech.ac.jp

In this methodology, a substrate like 1-methyl-3,5-dinitro-2-pyridone is reacted with a ketone and an amine source, such as ammonium (B1175870) acetate (B1210297). nih.gov The dinitropyridone serves as a synthetic equivalent of the unstable nitromalonaldehyde. kochi-tech.ac.jpnih.gov The reaction mechanism is believed to proceed through the following steps:

Nucleophilic attack of the ketone's enol or enamine form on the electron-deficient pyridone ring.

Ring-opening of the pyridone.

Subsequent intramolecular cyclization and aromatization, leading to the formation of a substituted 4-nitroaniline. kochi-tech.ac.jp

This method is highly versatile, as the substitution pattern on the final nitroaniline product can be easily modified by simply changing the ketone and amine components used in the reaction. kochi-tech.ac.jp For example, using aliphatic ketones in the presence of ammonium acetate can afford various 2,6-disubstituted-4-nitroanilines. kochi-tech.ac.jp This approach represents a significant advancement in the synthesis of highly substituted nitroanilines.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| 1-Methyl-3,5-dinitro-2-pyridone | Aliphatic Ketone (e.g., 3-Pentanone) | Ammonium Acetate | 2,6-Disubstituted-4-nitroaniline | Serves as a synthetic equivalent of nitromalonaldehyde. | kochi-tech.ac.jp |

| 1-Methyl-3,5-dinitro-2-pyridone | Ketone | Ammonia or Ammonium Acetate | Nitroanilines and Nitropyridines | A three-component reaction for complex heterocycles. | nih.govnih.gov |

The principles of green chemistry are increasingly being applied to the synthesis of nitroanilines and their derivatives to reduce environmental impact. Research in this area focuses on using less hazardous reagents, milder reaction conditions, and catalytic systems.

Examples of green methodologies relevant to nitroaniline chemistry include:

Catalytic Hydrogen Transfer: A one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols has been developed using a ruthenium catalyst. This process is notable because the diols act as hydrogen donors and the nitro group serves as an internal hydrogen acceptor, eliminating the need for external reducing agents. rsc.org

Use of CO₂ as a C1 Source: A gold-catalyzed synthesis of benzimidazoles from 2-nitroanilines has been reported that utilizes carbon dioxide and hydrogen. This method provides a route to valuable heterocyclic products while using a renewable and non-toxic C1 source. rsc.org

Environmentally Benign Reducing Agents: The reduction of N-substituted-2-nitroanilines to their corresponding diamines has been achieved with high efficiency using thiourea (B124793) dioxide. This reagent is advantageous because its by-product, urea, is environmentally friendly and easily separated from the reaction product. researchgate.net

Solvent-Free and Metal-Free Conditions: A green synthesis of N-chloroacetanilides has been developed using acid chlorides under metal-free and neutral conditions, showcasing a move towards more sustainable acylation procedures. tandfonline.com

These examples, while not all directly producing this compound, demonstrate the trend towards developing more sustainable synthetic routes for the broader class of nitroaniline compounds. nih.gov

Regioselectivity and Stereochemical Control in this compound Synthesis

The primary challenge in the synthesis of this compound is not stereochemical control, as the molecule is achiral, but rather the precise control of regioselectivity during the introduction of the nitro group onto the aromatic ring.

In traditional electrophilic nitration, regioselectivity is governed by the cumulative directing effects of the substituents on the aniline ring. For a precursor like N,2-dimethylaniline, there are two activating groups: the N-methylamino group and the 2-methyl group. Both are ortho-, para-directors.

The N-methylamino group strongly directs to the ortho (position 6) and para (position 4) positions.

The 2-methyl group directs to its ortho (position 3) and para (position 5) positions.

The powerful activating and directing effect of the amino group dominates. However, under the strong acidic conditions of nitration, the N-methylamino group would be protonated to form a deactivating, meta-directing N-methylanilinium ion. stackexchange.com This would favor nitration at position 3 or 5, which is not the desired outcome.

To achieve the target 6-nitro substitution, a protection strategy is essential. Acetylation of the starting amine, 2-methylaniline, to form N-acetyl-2-methylaniline is the standard approach. researchgate.net In this intermediate, the N-acetyl group is a moderately activating ortho-, para-director. It directs the incoming nitro group to positions 4 and 6. The 2-methyl group also activates these positions. The distribution between the 4-nitro and 6-nitro isomers is then determined by a subtle balance of electronic activation and steric hindrance. The 2-methyl group can sterically hinder the approach of the electrophile to the adjacent 6-position, which might favor the 4-nitro isomer. Despite this, the synthesis of 2-methyl-6-nitroaniline is well-established, indicating that nitration at the 6-position is competitive. researchgate.netnih.gov

In novel methods like ring transformations, regioselectivity is inherent to the mechanism of how the acyclic components assemble, offering a more programmed approach to substitution patterns that can be difficult to achieve with classical electrophilic substitution. kochi-tech.ac.jp Similarly, regioselective syntheses of other complex nitroanilines, such as nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines, have been developed using strategies like Buchwald–Hartwig amination followed by cyclization, demonstrating advanced control over substituent placement. uj.edu.placs.org

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

The optimization of synthetic routes to this compound, also known as 2-methyl-6-nitroaniline, is crucial for its application as a key intermediate in the dye, pigment, and pharmaceutical industries. guidechem.comresearchgate.net Research has focused on overcoming the challenges of traditional synthetic methods, primarily to improve reaction control, increase product yield, and achieve higher purity.

Traditional vs. Improved Stepwise Synthesis

Historically, a common method for synthesizing this compound has been a "one-pot" approach starting from o-toluidine. guidechem.com This process involves the acetylation of o-toluidine, followed directly by nitration in the same reactor, and subsequent hydrolysis of the resulting nitroacetyl intermediate. guidechem.comresearchgate.net However, this method presents significant challenges in process control. The simultaneous exothermic nature of both the nitration reaction and the acid preparation makes temperature regulation difficult, which can lead to safety hazards and is not ideal for large-scale industrial production. guidechem.com This traditional one-pot method typically results in lower yields and purity, with reported maximum yields of 59.7% and a purity of only 97%. guidechem.com

To address these limitations, an improved method was developed where the acetylation and nitration reactions are performed in separate steps. researchgate.netenergetic-materials.org.cn In this revised process, o-toluidine is first acetylated to produce 2-methylacetanilide. This intermediate is then isolated and added to a pre-prepared nitrating agent. This separation of critical steps allows for much easier control of the nitration temperature. guidechem.comresearchgate.net Following nitration, the resulting mixture of acetylated nitro-isomers is hydrolyzed, often using hydrochloric acid. This produces a mixture of 2-methyl-6-nitroaniline and its isomer, 2-methyl-4-nitroaniline, which can then be separated. guidechem.com This stepwise approach significantly enhances safety and operational control, making it more suitable for industrial applications. Research shows that this method can achieve a product purity of over 99% and a yield of 59.4%. guidechem.comresearchgate.net

| Method | Starting Material | Key Process Steps | Max. Yield (%) | Purity (%) | Noted Advantages/Disadvantages |

| Traditional One-Pot | o-Toluidine | Acetylation and nitration in the same reactor, followed by hydrolysis. | 59.7% guidechem.com | 97% guidechem.com | Difficult temperature control, potential hazards, not suitable for large-scale production. guidechem.com |

| Improved Stepwise | o-Toluidine | 1. Acetylation2. Nitration (separate step)3. Hydrolysis | 59.4% guidechem.comenergetic-materials.org.cn | >99% guidechem.comresearchgate.net | Easy to control nitration temperature, safer, suitable for industrial scale. guidechem.comresearchgate.net |

Alternative High-Yield Synthetic Route

Further optimization has led to an alternative synthetic pathway that reports even higher yields and purity. This method utilizes o-nitroaniline as the starting material. The synthesis involves an initial acetylation reaction, followed by a methylation step, and finally hydrolysis to yield the target compound, this compound. guidechem.com

This process is noted for its simple reaction steps and for avoiding the use of strong acidic substances, which reduces the demands on production equipment. guidechem.com The reaction temperatures are easily controlled, and the operational procedures are straightforward and convenient. This optimized method has been reported to produce this compound with a high yield of 93.9% and a purity of 99.6%, meeting market demands and demonstrating suitability for large-scale industrial synthesis. guidechem.com

| Starting Material | Key Process Steps | Max. Yield (%) | Purity (%) | Noted Advantages |

| o-Nitroaniline | 1. Acetylation2. Methylation3. Hydrolysis | 93.9% guidechem.com | 99.6% guidechem.com | Simple steps, no strong acids, easy temperature control, suitable for industrial production. guidechem.com |

Mechanistic Elucidations of N,2 Dimethyl 6 Nitroaniline Transformations

Reductive Transformations of the Nitro Group in Nitroanilines

The reduction of the nitro group is a fundamental transformation of nitroanilines, leading to the corresponding phenylenediamines. This process can be achieved through catalytic hydrogenation or by using chemical reducing agents, each proceeding via distinct mechanistic pathways.

Catalytic hydrogenation is a widely used method for the reduction of nitroaromatic compounds. The reaction typically involves a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), and a source of hydrogen (H₂ gas). The mechanism of this transformation is complex and generally understood to proceed through one of two main pathways, as first proposed by Haber. orientjchem.orgresearchgate.net

The direct hydrogenation pathway involves the stepwise reduction of the nitro group on the catalyst surface. The nitroaromatic compound adsorbs onto the metal surface, where it reacts with activated hydrogen. The process is believed to occur through the following sequence of intermediates:

Nitro (R-NO₂) to Nitroso (R-NO): The initial step is the reduction of the nitro group to a nitroso intermediate.

Nitroso (R-NO) to Hydroxylamine (B1172632) (R-NHOH): The nitroso intermediate is further hydrogenated to form an N-arylhydroxylamine. This species is often unstable and can be a critical intermediate. nih.gov

Hydroxylamine (R-NHOH) to Amine (R-NH₂): The final step is the reduction of the hydroxylamine to the corresponding amine.

The condensation (or indirect) pathway occurs in parallel and involves the reaction between the intermediates formed during the direct pathway. nih.gov Specifically, the nitroso intermediate can condense with the hydroxylamine intermediate to form an azoxy compound (R-N(O)=N-R). This azoxy compound can then be sequentially reduced to an azo compound (R-N=N-R), a hydrazo compound (R-NH-NH-R), and finally cleaved to yield two molecules of the amine product. researchgate.netnih.gov

Recent studies on non-noble metal catalysts, such as nickel, suggest a mechanism involving the initial dissociation of the N–O bonds, leading to a nitrene-like species (Ph-N) on the partially oxidized catalyst surface, which is then successively hydrogenated to the final amine. rsc.org

The general sequence for both pathways is summarized in the table below.

| Step | Direct Hydrogenation Pathway | Condensation Pathway Intermediate |

| 1 | R-NO₂ → R-NO (Nitroso) | R-NO + R-NHOH → R-N(O)=N-R (Azoxy) |

| 2 | R-NO → R-NHOH (Hydroxylamine) | R-N(O)=N-R → R-N=N-R (Azo) |

| 3 | R-NHOH → R-NH₂ (Amine) | R-N=N-R → R-NH-NH-R (Hydrazo) |

| 4 | R-NH-NH-R → 2 R-NH₂ (Amine) |

Chemical reduction offers an alternative to catalytic hydrogenation and employs various reagents, each with a distinct mechanistic profile. Common systems include metals in acidic media and metal hydrides.

The metal (e.g., Fe) is oxidized (Fe → Fe²⁺ + 2e⁻).

The nitro group accepts electrons and protons in a stepwise manner, passing through nitroso and hydroxylamine intermediates, similar to the catalytic pathway, before yielding the amine.

Sodium Borohydride (B1222165) (NaBH₄): By itself, sodium borohydride is generally ineffective at reducing aromatic nitro groups. asianpubs.org However, its reducing power is dramatically enhanced when used in combination with a transition metal salt, such as nickel(II) chloride (NiCl₂). asianpubs.org The mechanism in this system involves the in-situ formation of a nickel boride or zerovalent nickel precipitate, which acts as the active catalyst. asianpubs.org This catalyst facilitates the transfer of hydride (H⁻) from the borohydride to the nitroaniline or activates hydrogen gas evolved from the reaction of NaBH₄ with the aqueous solvent. researchgate.netnih.gov The catalyst surface adsorbs the nitroaniline, activating it towards reduction by the hydride species. asianpubs.org

The key steps in the NaBH₄/transition metal-catalyzed reduction are:

Reaction of NaBH₄ with the metal salt to form the active catalyst (e.g., nickel boride).

Adsorption of the nitroaniline onto the catalyst surface.

Transfer of hydride from the borohydride complex (or activated hydrogen) to the nitro group.

Stepwise reduction through nitroso and hydroxylamine intermediates to the amine.

Desorption of the amine product from the catalyst surface.

| Reducing Agent | Co-reagent/Catalyst | Key Mechanistic Feature |

| Iron (Fe) | Hydrochloric Acid (HCl) | Stepwise single-electron transfer from the metal surface. |

| Tin (Sn) | Hydrochloric Acid (HCl) | Stepwise single-electron transfer from the metal surface. |

| Sodium Borohydride (NaBH₄) | Nickel(II) Chloride (NiCl₂) | In-situ formation of a nickel boride catalyst that facilitates hydride transfer. asianpubs.org |

| Hydrazine (B178648) Hydrate (N₂H₄·H₂O) | Pd/C, Raney Ni | Catalytic transfer hydrogenation; hydrazine acts as the hydrogen source. |

Electrophilic Aromatic Substitution Reactions of N,2-Dimethyl-6-nitroaniline

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The feasibility and regioselectivity of this reaction on this compound are governed by the combined electronic and steric effects of the three substituents on the ring: the N-methylamino group (-NHCH₃), the methyl group (-CH₃), and the nitro group (-NO₂).

Directing Effects of Substituents:

-NHCH₃ (N-methylamino): This is a secondary amine group. Like the -NH₂ group, it is a very strong activating group and an ortho, para-director. byjus.com It donates electron density to the ring via a powerful +R (resonance) effect, which greatly stabilizes the cationic intermediate (the sigma complex or Wheland intermediate) formed during the attack, particularly when the attack is at the ortho and para positions. wikipedia.org

-CH₃ (Methyl): An alkyl group that acts as a weak activating group and an ortho, para-director. It donates electron density primarily through a +I (inductive) effect.

-NO₂ (Nitro): A strong deactivating group and a meta-director. scispace.com It withdraws electron density from the ring through both -I and -R effects, destabilizing the cationic intermediate, especially when the attack is at the ortho or para position.

Position 4 (para to -NHCH₃): This position is strongly activated by the N-methylamino group (+R effect) and weakly activated by the methyl group (+I effect). It is meta to the deactivating nitro group. This makes position 4 the most electronically favorable site for electrophilic attack.

Position 5 (meta to -NHCH₃): This position is meta to the strongly activating amino group and meta to the weakly activating methyl group. It is, however, ortho to the deactivating nitro group. This position is significantly less favored.

Position 3 (ortho to -NHCH₃): While electronically activated by the amino group, this position is sterically hindered by the adjacent large nitro group and the methyl group on the nitrogen. Furthermore, it is meta to the other methyl group. Significant steric hindrance from the flanking groups makes attack at this position highly unlikely. uomustansiriyah.edu.iqyoutube.com

Therefore, electrophilic substitution on this compound is predicted to occur almost exclusively at position 4 .

| Substituent | Electronic Effect | Directing Influence |

| -NHCH₃ (at C1) | Strong Activator (+R > -I) | ortho, para |

| -CH₃ (at C2) | Weak Activator (+I) | ortho, para |

| -NO₂ (at C6) | Strong Deactivator (-R, -I) | meta |

| Predicted Site of Attack | Position 4 (para to -NHCH₃) |

Nucleophilic Aromatic Substitution Pathways of Nitroanilines

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally difficult for benzene (B151609) derivatives unless the ring is activated by strong electron-withdrawing groups. total-synthesis.com

The SₙAr reaction typically proceeds via a two-step addition-elimination mechanism. The presence of a nitro group, particularly ortho or para to a leaving group, is crucial for activating the ring towards nucleophilic attack. youtube.com

Mechanism:

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the leaving group. This is the rate-determining step. The attack forces a pair of π-electrons from the aromatic system to delocalize onto the ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . youtube.comwikipedia.org

Stabilization by the Nitro Group: The negative charge of the Meisenheimer complex is effectively delocalized by the electron-withdrawing nitro group through resonance. This stabilization is only possible if the nitro group is positioned ortho or para to the site of attack, as this allows the negative charge to be placed directly on the oxygen atoms of the nitro group. youtube.com

Loss of the Leaving Group: The aromaticity of the ring is restored in the second, faster step, where the leaving group is expelled. nih.gov

For a hypothetical SₙAr reaction on a derivative of this compound (e.g., with a halide at position 4), the nitro group at position 6 would be meta to the leaving group and thus would not provide the necessary resonance stabilization for the Meisenheimer complex. A nitro group at position 3 or 5 would be required to activate a leaving group at position 4. However, the existing nitro group at C6 strongly activates the ring for potential nucleophilic attack at positions 1 or 2, should a suitable leaving group be present there.

N-Alkylation and N-Acylation Reaction Mechanisms of this compound

The secondary amine functionality in this compound allows it to undergo N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond by replacing the hydrogen on the secondary amine with an alkyl group. A common method is direct alkylation with an alkyl halide. The mechanism is a standard nucleophilic substitution (typically Sₙ2):

The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile.

The nitrogen attacks the electrophilic carbon of the alkyl halide.

The halide is displaced as a leaving group, forming a tertiary ammonium (B1175870) salt.

A weak base is then used to deprotonate the ammonium salt to yield the neutral tertiary amine product.

A significant challenge in direct alkylation is overalkylation, as the resulting tertiary amine can still be nucleophilic. masterorganicchemistry.com Alternative methods like the "borrowing hydrogen" strategy, which uses alcohols as alkylating agents in the presence of a metal catalyst, can provide more selective mono-alkylation. nih.gov This process involves the temporary oxidation of the alcohol to an aldehyde/ketone, condensation with the amine to form an iminium ion, and subsequent reduction by the metal hydride catalyst. nih.gov

N-Acylation: N-acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically by reacting the amine with an acyl chloride or an acid anhydride (B1165640). The mechanism is a nucleophilic acyl substitution:

The nucleophilic nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent.

This forms a tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen carries a positive charge.

The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride ion).

A base (which can be another molecule of the amine or an added base like pyridine) removes the proton from the nitrogen to give the final, neutral amide product.

Unlike alkylation, acylation is not prone to overreaction because the resulting amide is significantly less nucleophilic than the starting amine. This is due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Nitrosation and Denitrosation Pathways Involving Amine Moieties

Nitrosation: Secondary amines, such as this compound, react with nitrous acid (HNO₂) to form N-nitrosamines. libretexts.org Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl). The reaction mechanism involves the formation of the highly electrophilic nitrosonium ion (NO⁺). libretexts.org

Formation of the Electrophile: In the acidic solution, nitrous acid is protonated and then loses a molecule of water to form the nitrosonium ion. HONO + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺

Nucleophilic Attack: The lone pair on the nitrogen of the secondary amine attacks the nitrosonium ion.

Deprotonation: A water molecule or another base removes the proton from the nitrogen atom to yield the stable N-nitrosamine product (R₂N-N=O).

Denitrosation: Denitrosation is the cleavage of the N-NO bond in an N-nitrosamine, regenerating the secondary amine. This reaction can occur under various conditions, most commonly in the presence of a strong acid (protolytic denitrosation). nih.govacs.org The mechanism is essentially the reverse of nitrosation:

Protonation: The nitrosamine (B1359907) is protonated, typically on the oxygen atom, although protonation on the amine nitrogen may also occur. nih.govfreethinktech.com

Nucleophilic Attack/Cleavage: A nucleophile (such as Br⁻, SCN⁻, or even H₂O) attacks the nitroso nitrogen, facilitating the cleavage of the N-N bond. nih.gov This step regenerates the secondary amine and releases the nitrosonium ion, which is then trapped by the nucleophile or reacts with water. The presence of strong nucleophiles can accelerate this process. nih.gov

Denitrosation can also be achieved reductively using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. nih.gov

Intramolecular Rearrangements and Cyclization Reactions of Nitroaniline Derivatives

While specific studies on the intramolecular rearrangements and cyclization reactions of this compound are not extensively documented in publicly available literature, the reactivity of analogous nitroaniline derivatives provides a strong basis for predicting its chemical behavior. The presence of a nitro group ortho to an amino group, along with an N-alkyl substituent, suggests that this compound is a candidate for a variety of intramolecular transformations, including rearrangements and cyclizations to form heterocyclic structures.

One of the most common transformations for ortho-nitroanilines is reductive cyclization. Although this is technically a bimolecular reaction in the presence of a reducing agent and another reactant, the initial reduction of the nitro group to an amino group, followed by an intramolecular cyclization with a suitable functional group, is a key pathway. However, for the scope of this section, we will focus on true intramolecular processes and cyclizations where the aniline (B41778) derivative itself provides all the necessary atoms for the new ring, or reacts with a second molecule in a cyclization-condensation fashion.

A plausible intramolecular reaction for N-alkyl-2-nitroanilines is the thermal or acid-catalyzed rearrangement. For instance, the thermal rearrangement of N-methyl-N-p-nitrophenylnitramine has been shown to proceed via a free-radical mechanism, leading to the migration of the nitro group. rsc.org Theoretical studies on N-methyl-N-nitroanilines suggest that thermal rearrangement can occur through the homolysis of the N-N bond, forming a radical pair that recombines to yield ortho- and para-nitroaniline products. rsc.org In the case of this compound, a similar homolytic cleavage of the N-N bond (if it were an N-nitroamine) or other thermally induced rearrangements could be envisioned, potentially leading to the migration of the nitro group or other substituents.

Another potential intramolecular transformation is the Smiles rearrangement. This reaction typically involves an aromatic system with a nucleophile and a leaving group connected by a three-atom chain. While a classical Smiles rearrangement is not immediately obvious for this compound itself, derivatives of related structures, such as deprotonated 2-(N-methylanilino)ethanol, have been shown to undergo a nitrogen-oxygen Smiles rearrangement in the gas phase. nist.gov

More relevant to this compound are cyclization reactions that lead to the formation of valuable heterocyclic compounds like benzimidazoles and quinoxalines. These reactions typically involve the reaction of the ortho-nitroaniline with a suitable C2 or C1 synthon, followed by reduction of the nitro group and subsequent cyclization.

Cyclization to Benzimidazoles:

The synthesis of benzimidazoles from o-nitroanilines is a well-established process. This transformation can be achieved in a one-pot reaction by treating the o-nitroaniline with an aldehyde in the presence of a reducing agent. researchgate.netpcbiochemres.com The reaction proceeds through the in situ reduction of the nitro group to an amine, forming an o-phenylenediamine (B120857) derivative, which then condenses with the aldehyde to form the benzimidazole (B57391) ring. Various catalytic systems, including gold-based catalysts with CO2/H2, have been developed for this transformation. rsc.org Given these precedents, this compound could be expected to react with various aldehydes to form the corresponding N-methylated benzimidazole derivatives.

Cyclization to Quinoxalines:

Similarly, quinoxalines can be synthesized from o-nitroanilines by reaction with 1,2-dicarbonyl compounds or their equivalents. A particularly efficient method involves the reaction of 2-nitroanilines with vicinal diols, which serve as both the source of the two-carbon unit and the reducing agent in a hydrogen transfer process catalyzed by transition metals like ruthenium or iron. rsc.orgresearchgate.netrsc.org This one-pot synthesis is attractive from a green chemistry perspective. It is highly probable that this compound would undergo a similar reaction with vicinal diols to produce the corresponding N-methylated quinoxaline (B1680401) derivative.

The following tables summarize representative examples of these cyclization reactions for analogous o-nitroaniline derivatives, which can be considered predictive for the reactivity of this compound.

Table 1: Synthesis of Benzimidazole Derivatives from o-Nitroanilines and Aldehydes

| o-Nitroaniline Derivative | Aldehyde | Catalyst/Reducing Agent | Product | Yield (%) | Reference |

| 2-Nitroaniline (B44862) | Benzaldehyde | Zn/NaHSO3 in water | 2-Phenyl-1H-benzimidazole | 90 | pcbiochemres.com |

| 4-Chloro-2-nitroaniline | 4-Chlorobenzaldehyde | Zn/NaHSO3 in water | 5-Chloro-2-(4-chlorophenyl)-1H-benzimidazole | 85 | pcbiochemres.com |

| 4-Methyl-2-nitroaniline | 4-Methoxybenzaldehyde | Zn/NaHSO3 in water | 2-(4-Methoxyphenyl)-5-methyl-1H-benzimidazole | 88 | pcbiochemres.com |

| 2-Nitroaniline | - | Au/TiO2, CO2, H2 | 1H-Benzimidazole | 95 | rsc.org |

Table 2: Synthesis of Quinoxaline Derivatives from 2-Nitroanilines and Vicinal Diols

| 2-Nitroaniline Derivative | Vicinal Diol | Catalyst | Product | Yield (%) | Reference |

| 2-Nitroaniline | Ethane-1,2-diol | [Ru(p-cymene)Cl2]2/dppp | Quinoxaline | 95 | rsc.org |

| 4-Methyl-2-nitroaniline | Propane-1,2-diol | [Ru(p-cymene)Cl2]2/dppp | 6-Methyl-2-methylquinoxaline | 92 | rsc.org |

| 4-Chloro-2-nitroaniline | Ethane-1,2-diol | Iron-cyclopentadienone complex | 6-Chloroquinoxaline | 91 | rsc.org |

| 2-Nitroaniline | Glycerol | Iron-cyclopentadienone complex | 2-(1H-Benzimidazol-2-yl)quinoxaline | 65 | rsc.org |

While direct experimental evidence for this compound is lacking, the established reactivity patterns of similar compounds strongly suggest its utility as a precursor for a variety of intramolecular rearrangements and, more significantly, for the synthesis of important heterocyclic structures through cyclization reactions. Further research into the specific reaction conditions and mechanistic pathways for this compound would be a valuable contribution to synthetic organic chemistry.

Computational and Theoretical Investigations of N,2 Dimethyl 6 Nitroaniline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of N,2-dimethyl-6-nitroaniline. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic distribution and energy levels, which govern its chemical and physical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for studying substituted benzene (B151609) derivatives like nitroanilines. DFT calculations can predict optimized molecular geometries, vibrational frequencies, and electronic properties.

For related nitroaniline compounds, DFT has been employed to understand structure-property relationships. Studies on similar molecules, such as 2-chloro-4-nitroaniline (B86195) and 2-methyl-6-nitroaniline (B18888), have utilized DFT to analyze crystal structures and interpret vibrational spectra. researchgate.net In the case of this compound, DFT calculations would be crucial for determining the preferred orientation of the amino, nitro, and methyl groups, taking into account the steric hindrance and electronic interactions between them. The theory can also be used to model how adding or modifying functional groups would impact the molecule's electronic properties, guiding the design of new derivatives.

Theoretical investigations into various nitroaniline derivatives often use DFT to analyze non-covalent interactions, which are critical in understanding the three-dimensional structures of larger molecular systems. researchgate.net

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that extend over the entire molecule. A key aspect of this theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more likely to be reactive, as it requires less energy to excite an electron to a higher energy state. For this compound, the electron-donating amino (-NH2) and methyl (-CH3) groups and the electron-withdrawing nitro (-NO2) group significantly influence the energies of the frontier orbitals. The HOMO is typically localized on the electron-rich portions of the molecule (the aniline (B41778) ring and amino group), while the LUMO is concentrated on the electron-deficient nitro group.

Computational studies on related molecules provide insight into these properties. For instance, analysis of various aminonitromethylbenzenes shows that the interaction energies and molecular arrangements are governed by these electronic distributions. researchgate.net The HOMO-LUMO gap is a parameter that can be precisely calculated using computational methods like DFT.

Table 1: Predicted Physicochemical Properties for Related Analogs

| Property | 2-Methyl-6-nitroaniline |

|---|---|

| Heavy Atom Count | 11 |

| Aromatic Heavy Atom Count | 6 |

| Fraction Csp3 | 0.14 |

| Rotatable Bond Count | 1 |

| H-Bond Acceptor Count | 2.0 |

| H-Bond Donor Count | 1.0 |

| Molar Refractivity | 44.63 |

| Topological Polar Surface Area (TPSA) | 71.8 Ų |

Data sourced from computational predictions for the closely related compound 2-Methyl-6-nitroaniline. ambeed.com

The study of electron density topology, often through the lens of Quantum Theory of Atoms in Molecules (QTAIM), reveals the nature of chemical bonds and non-covalent interactions within a molecule. rsc.org By analyzing the electron density distribution, one can identify bond critical points (BCPs) and characterize the strength and type of bonding. rsc.org For this compound, this analysis would elucidate the degree of electron delocalization in the benzene ring and the nature of the intramolecular hydrogen bond between the ortho-amino and nitro groups.

Conformational Analysis and Torsional Dynamics

The three-dimensional structure and flexibility of this compound are determined by its conformational landscape and the dynamics of bond rotation. The key torsional angles involve the rotation of the amino (-NH2), nitro (-NO2), and methyl (-CH3) groups relative to the benzene ring.

For ortho-nitroaniline and its derivatives, a strong intramolecular hydrogen bond typically forms between a hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group. acs.orgresearchgate.net This interaction creates a stable six-membered ring-like structure, which significantly influences the molecule's planarity and reactivity. acs.org However, the presence of the ortho-methyl group in this compound introduces significant steric hindrance. This steric clash can force the nitro and/or amino groups to twist out of the plane of the benzene ring.

Studies on the photodissociation dynamics of the ortho-nitroaniline cation have shown that while ionization can induce changes in the C-NO2 torsional angle in some nitroaromatics, the strong intramolecular hydrogen bond in ortho-nitroaniline helps it remain planar. acs.org Computational modeling, such as relaxed potential energy surface scans, is essential to quantify the energetic barriers to rotation for the functional groups in this compound and to determine its most stable conformer(s). DFT calculations on related structures have been used to investigate the energy decomposition of torsional barriers. rsc.org

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in predicting the likely reaction pathways for a molecule and identifying the high-energy transition states that must be overcome. For nitroaromatic compounds, reactions such as reduction of the nitro group or electrophilic aromatic substitution are common.

The catalytic reduction of 2-nitroaniline (B44862) to o-phenylenediamine (B120857) is an industrially significant reaction. Computational methods can model the mechanism of such transformations, including transfer hydrogenation processes. researchgate.net Furthermore, studies on the photodissociation of the ortho-nitroaniline cation have identified key fragmentation pathways, including intramolecular hydrogen transfer and nitro-nitrite rearrangement, by locating the relevant transition states. acs.orgacs.org These pathways are likely to be relevant for this compound. The search for transition states often begins with methods like the freezing string method or relaxed scans of specific coordinates to generate an initial guess, which is then optimized. acs.org Such predictions are vital for understanding decomposition mechanisms and designing synthetic routes. researchgate.netd-nb.infobeilstein-journals.org

A comprehensive search for scientific data pertaining to this compound has revealed a lack of specific experimental results required to populate the requested article structure. The search yielded spectroscopic and crystallographic information for several isomers and related compounds, such as 2,4-dimethyl-6-nitroaniline (B108702), 2,3-dimethyl-6-nitroaniline, and 2-methyl-6-nitroaniline. However, no dedicated studies containing the specific Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), or X-ray diffraction data for this compound could be located.

Given the strict requirement to focus solely on this compound and not introduce information from other compounds, it is not possible to generate the detailed, data-driven article as outlined in the user's instructions. The creation of scientifically accurate content for each specified subsection is contingent upon the availability of published research data for this exact chemical entity. Without such data, any attempt to write the article would result in speculation or the incorrect use of data from different molecules, which would violate the core instructions of the request.

Therefore, the requested article on the "Advanced Spectroscopic and Crystallographic Characterization of this compound Systems" cannot be produced at this time.

Advanced Spectroscopic and Crystallographic Characterization of N,2 Dimethyl 6 Nitroaniline Systems

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

The crystal structure of 2,4-dimethyl-6-nitroaniline (B108702) is monoclinic. The bond lengths and angles within the molecules are within the expected ranges for this type of compound. It is anticipated that N,2-dimethyl-6-nitroaniline would exhibit a similar degree of planarity, with the nitro group and the amino group being nearly coplanar with the benzene (B151609) ring. Steric hindrance between the N-methyl group and the adjacent nitro group in this compound could, however, lead to a greater twisting of the nitro group out of the plane of the aromatic ring compared to its isomers.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 6.997 |

| b (Å) | 14.919 |

| c (Å) | 15.907 |

| α (°) | 90.00 |

| β (°) | 101.176 |

| γ (°) | 90.00 |

| Volume (ų) | 1629.1 |

| Z | 8 |

Intermolecular Interactions and Hydrogen Bonding in Nitroaniline Crystals

The crystal packing of nitroaniline derivatives is significantly influenced by intermolecular interactions, particularly hydrogen bonding. In the crystal structure of 2,4-dimethyl-6-nitroaniline, the two independent molecules are linked by weak N—H⋯O hydrogen-bonding interactions between the amino and nitro groups. This type of hydrogen bonding is a common feature in the crystal structures of nitroanilines and plays a crucial role in the stabilization of the crystal lattice.

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a well-documented phenomenon in nitroanilines. For instance, 2-methyl-6-nitroaniline (B18888) is known to exist in at least two polymorphic forms. The different polymorphs arise from variations in the packing of the molecules and the network of intermolecular interactions. Factors such as the solvent used for crystallization and the temperature can influence which polymorphic form is obtained.

The study of polymorphism is a key aspect of crystal engineering, which aims to design and control the growth of crystals with desired physical and chemical properties. In the context of this compound, the interplay between the N—H⋯O hydrogen bonds, potential C—H⋯O interactions, and steric effects of the methyl groups will be critical in determining the favored crystal packing and the likelihood of polymorphism. The substitution pattern on the aniline (B41778) ring significantly influences the supramolecular aggregation of the molecules. By understanding these interactions, it may be possible to engineer different crystalline forms of this compound with tailored properties. For example, in 2-methyl-6-nitroaniline, one polymorph forms a 'dimer' through weak hydrogen bridging, leading to a herringbone structure influenced by π-π interactions. A similar interplay of interactions would be expected to govern the crystal engineering of this compound.

Synthesis and Exploration of N,2 Dimethyl 6 Nitroaniline Derivatives and Analogues

Synthesis of Substituted N,2-Dimethyl-6-nitroaniline Derivatives

The synthesis of this compound and its substituted derivatives typically involves a multi-step process, starting from a readily available substituted benzene (B151609) precursor. A plausible synthetic route to the parent compound begins with 2-methylaniline (o-toluidine).

A common strategy involves the protection of the amino group, followed by nitration and subsequent N-alkylation. A typical synthetic sequence is as follows:

Acetylation of the Amino Group : 2-Methylaniline is first treated with acetic anhydride (B1165640) to form N-acetyl-2-methylaniline. This protection is crucial to prevent oxidation of the amino group during nitration and to direct the incoming nitro group to the desired position.

Nitration : The protected aniline (B41778) is then subjected to nitration, typically using a mixture of nitric acid and sulfuric acid. The acetylamino group is an ortho-, para-director. Due to the steric hindrance from the methyl group at the 2-position, the nitration is expected to occur primarily at the 6-position and the 4-position. The 2-methyl-6-nitroacetanilide can be separated from the 4-nitro isomer.

Hydrolysis : The acetyl group is then removed by acid or base hydrolysis to yield 2-methyl-6-nitroaniline (B18888).

N-Methylation : The final step is the methylation of the amino group to give this compound. This can be achieved using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base.

To synthesize substituted derivatives of this compound, one can start with an appropriately substituted 2-methylaniline or introduce substituents at a later stage in the synthesis. For example, to introduce a substituent at the 4-position, one could start with 4-substituted-2-methylaniline.

| Starting Material | Reagents | Intermediate 1 | Reagents | Intermediate 2 | Reagents | Final Product |

| 2-Methylaniline | 1. Acetic anhydride 2. HNO₃/H₂SO₄ | N-(2-methyl-6-nitrophenyl)acetamide | 1. HCl, H₂O, heat 2. CH₃I, K₂CO₃ | 2-Methyl-6-nitroaniline | CH₃I, K₂CO₃ | This compound |

| 4-Bromo-2-methylaniline | 1. Acetic anhydride 2. HNO₃/H₂SO₄ | N-(4-bromo-2-methyl-6-nitrophenyl)acetamide | 1. HCl, H₂O, heat 2. CH₃I, K₂CO₃ | 4-Bromo-2-methyl-6-nitroaniline | CH₃I, K₂CO₃ | 4-Bromo-N,2-dimethyl-6-nitroaniline |

| 4-Methoxy-2-methylaniline | 1. Acetic anhydride 2. HNO₃/H₂SO₄ | N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | 1. HCl, H₂O, heat 2. CH₃I, K₂CO₃ | 4-Methoxy-2-methyl-6-nitroaniline | CH₃I, K₂CO₃ | 4-Methoxy-N,2-dimethyl-6-nitroaniline |

Functionalization at the Amino and Nitro Groups

The amino and nitro groups are the primary sites for further functionalization of the this compound core, allowing for the introduction of a wide range of chemical moieties and the construction of more complex molecules.

Functionalization of the Amino Group:

The secondary amino group in this compound is a versatile handle for various chemical transformations.

Acylation : The amino group can be readily acylated by reacting it with acid chlorides or anhydrides to form the corresponding amides. This is a common strategy to modify the electronic properties of the nitrogen atom and to introduce new functional groups.

Alkylation and Arylation : Further alkylation or arylation of the secondary amine can be achieved, though it may be challenging due to the steric hindrance. Stronger bases and more reactive electrophiles might be required.

Diazotization : While primary anilines are readily diazotized, the secondary amine in the target molecule would not undergo a standard diazotization reaction to form a stable diazonium salt. However, nitrosation to form an N-nitrosamine is possible.

Formation of Heterocycles : The amino group can be a key component in the synthesis of heterocyclic rings. For instance, it could potentially react with appropriate bifunctional reagents to form fused heterocyclic systems.

Functionalization of the Nitro Group:

The nitro group is a strong electron-withdrawing group and can be transformed into a variety of other functionalities.

Reduction to an Amino Group : The most common transformation of the nitro group is its reduction to a primary amino group. A variety of reducing agents can be employed, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). acs.orge-bookshelf.de The resulting diamine is a valuable precursor for the synthesis of heterocycles, such as benzimidazoles. The choice of reducing agent is crucial to avoid the reduction of other functional groups that may be present in the molecule.

Partial Reduction : Under controlled conditions, the nitro group can be partially reduced to a hydroxylamine (B1172632) or a nitroso group.

Nucleophilic Aromatic Substitution : While the nitro group itself is not typically displaced in nucleophilic aromatic substitution (SNAAr) reactions, its strong electron-withdrawing effect activates the aromatic ring towards such reactions, particularly at positions ortho and para to it. However, in this compound, the available positions are not electronically favored for SNAAr.

| Functional Group | Reaction | Reagents | Product Type |

| Amino Group | Acylation | Acetyl chloride, pyridine | N-acetyl-N,2-dimethyl-6-nitroaniline |

| Amino Group | Sulfonylation | p-Toluenesulfonyl chloride, base | N-(p-toluenesulfonyl)-N,2-dimethyl-6-nitroaniline |

| Nitro Group | Reduction | H₂, Pd/C | N¹,2-Dimethylbenzene-1,6-diamine |

| Nitro Group | Reduction | Zn, NH₄Cl | N-(2-(dimethylamino)-3-methylphenyl)hydroxylamine |

Incorporation into Polymeric and Supramolecular Architectures

The unique electronic and structural features of this compound derivatives make them interesting candidates for incorporation into larger molecular assemblies, such as polymers and supramolecular structures.

Polymeric Architectures:

Nitroaniline derivatives can be incorporated into polymeric structures either as part of the polymer backbone or as pendant groups.

Copolymerization : If functionalized with a polymerizable group (e.g., a vinyl or acrylate (B77674) group), this compound derivatives can be copolymerized with other monomers to create materials with tailored optical or electronic properties. For instance, copolymers of aniline with m-nitroaniline have been synthesized, and the incorporation of the nitroaniline unit was found to modify the electronic properties of the resulting polymer. researchgate.netbath.ac.uk

Polycondensation : A difunctional derivative of this compound, for example, one containing a carboxylic acid or an additional amino group after reduction of the nitro group, could be used as a monomer in polycondensation reactions to form polyamides or polyimides. The rigid and polar nature of the nitroaniline unit would be expected to influence the thermal and mechanical properties of the resulting polymer.

Supramolecular Architectures:

The ability of the amino and nitro groups to participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, makes this compound derivatives attractive building blocks for supramolecular chemistry.

Hydrogen Bonding : The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. These interactions can be used to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. The study of aniline-phenol cocrystals has demonstrated the formation of robust hydrogen-bonded supramolecular synthons. nih.gov

π-π Stacking : The aromatic ring of this compound can participate in π-π stacking interactions with other aromatic systems. These interactions, in concert with hydrogen bonding, can play a crucial role in the formation of ordered supramolecular assemblies.

Host-Guest Chemistry : Functionalized derivatives of this compound could be designed to act as guests that bind to specific host molecules through a combination of non-covalent interactions. Alternatively, they could be incorporated into larger macrocyclic hosts.

Structure-Reactivity and Structure-Electronic Property Relationships in Derivatives

The relationship between the molecular structure of this compound derivatives and their reactivity and electronic properties is of fundamental importance for their rational design and application.

Structure-Reactivity Relationships:

The reactivity of the derivatives is primarily influenced by the electronic nature of the substituents on the aromatic ring and the steric environment around the reactive centers.

Basicity of the Amino Group : The basicity of the N-methylamino group is a key parameter that is highly sensitive to the electronic effects of other substituents on the ring. Electron-donating groups increase the pKa of the conjugate acid, making the amine more basic, while electron-withdrawing groups have the opposite effect. nih.gov The steric hindrance from the ortho-methyl and ortho-nitro groups can also influence the accessibility of the lone pair on the nitrogen, affecting its basicity.

Reactivity in Electrophilic Aromatic Substitution : The this compound ring is deactivated towards electrophilic aromatic substitution due to the presence of the strong electron-withdrawing nitro group. Any further substitution would be expected to occur at the positions meta to the nitro group (positions 3 and 5). The directing effect of the N-methylamino group (ortho-, para-directing) is largely overridden by the deactivating effect of the nitro group.

Structure-Electronic Property Relationships:

The electronic properties of these derivatives, such as their absorption spectra and dipole moments, are directly related to their molecular structure.

UV-Visible Absorption Spectra : Nitroanilines are known to exhibit strong intramolecular charge-transfer (ICT) transitions from the electron-donating amino group to the electron-withdrawing nitro group. ulisboa.pt The position of the absorption maximum (λ_max) is sensitive to the nature and position of other substituents on the ring. Electron-donating groups generally cause a red shift (bathochromic shift) in the absorption maximum, while electron-withdrawing groups cause a blue shift (hypsochromic shift).

Dipole Moment : The significant difference in electronegativity between the amino and nitro groups results in a large ground-state dipole moment. This dipole moment can be further modulated by the introduction of other polar substituents on the aromatic ring.

The following table provides illustrative data on how substituents affect the pKa and UV-Vis absorption maxima of substituted anilines. While this data is for a general set of anilines, similar trends would be expected for derivatives of this compound.

| Substituent (at para-position) | pKa of Conjugate Acid | λ_max (nm) of p-Nitroaniline Derivative |

| -H | 4.60 | 381 |

| -CH₃ | 5.08 | 390 |

| -OCH₃ | 5.34 | 403 |

| -Cl | 3.98 | 385 |

| -CN | 1.74 | 358 |

| -NO₂ | 1.00 | 345 |

Note: The pKa values are for substituted anilines in water at 25°C. The λ_max values are for substituted p-nitroanilines and are illustrative of the electronic effects of the substituents.

Catalytic and Material Science Applications of N,2 Dimethyl 6 Nitroaniline Based Compounds

N,2-Dimethyl-6-nitroaniline as a Precursor in Fine Chemical Synthesis

This compound belongs to a class of substituted nitroanilines that serve as versatile intermediates in the synthesis of more complex molecules. The reactivity of the aromatic ring, amine, and nitro groups allows for a variety of chemical transformations. While specific examples for this compound are not extensively detailed in available research, the utility of its close structural analog, 2-methyl-6-nitroaniline (B18888), provides significant insight into its potential as a precursor in fine chemical synthesis. This related compound is a key starting material for various heterocyclic and specialty organic compounds. guidechem.comresearchgate.net

Research has demonstrated the successful use of 2-methyl-6-nitroaniline in synthesizing valuable chemical entities. For instance, it is a precursor for 7-nitroindazole, a compound noted for its selective inhibitory effect on neuronal nitric oxide synthase. guidechem.com In a high-yielding reaction, 2-methyl-6-nitroaniline is treated with sodium nitrite (B80452) and acetic acid to produce 7-nitroindazole. guidechem.com Another significant application is in the synthesis of 2-amino-6-methylbenzoic acid, a fine chemical with growing applications as an organic synthesis intermediate and a biological enzyme inhibitor. guidechem.com This multi-step synthesis involves the diazotization of the amino group on 2-methyl-6-nitroaniline, its conversion to a cyano group, subsequent hydrolysis to a carboxyl group, and finally, reduction of the nitro group. guidechem.com

These established synthetic routes for 2-methyl-6-nitroaniline underscore the potential of the this compound scaffold for creating a diverse range of functionalized molecules for the pharmaceutical and chemical industries. guidechem.comresearchgate.net

Table 1: Examples of Fine Chemicals Synthesized from a 2-Methyl-6-nitroaniline Precursor

| Precursor | Reagents | Product | Application of Product | Yield |

|---|---|---|---|---|

| 2-Methyl-6-nitroaniline | 1. Diazotization 2. Cyanation 3. Hydrolysis 4. Reduction | 2-Amino-6-methylbenzoic acid | Intermediate, Enzyme inhibitor | 38.1% |

| 2-Methyl-6-nitroaniline | Sodium nitrite, Acetic acid | 7-Nitroindazole | Selective inhibitor of neuronal nitric oxide synthase | 97% |

This table is based on data from reference guidechem.com.

Catalytic Activity of this compound Derived Systems

The potential for aniline (B41778) derivatives to be elaborated into complex ligands for metal catalysts is a cornerstone of modern catalysis. Ligands such as N-heterocyclic carbenes (NHCs), Schiff bases, and other nitrogen-containing molecules are frequently synthesized from aniline precursors and are used to stabilize and modulate the reactivity of transition metal centers. mdpi.com These metal complexes find widespread use in cross-coupling reactions, reductions, and other organic transformations. mdpi.com

However, based on a review of available scientific literature, there is limited specific information documenting the synthesis and catalytic application of systems derived directly from this compound. While the molecular structure possesses the necessary functional groups for development into ligands, dedicated studies on the catalytic activity of its derived metal complexes are not prominently reported.

Applications in Advanced Materials Development (e.g., π-Conjugated Polymers, Dyes)

The structural framework of this compound makes it a valuable building block for advanced materials, particularly in the fields of dyes and π-conjugated polymers. The aromatic nitroaniline core is a classic chromophore utilized in the synthesis of azo dyes. researchgate.netatbuftejoste.com.ng

Azo dyes, which account for a significant portion of all commercial dyes, are characterized by the nitrogen-nitrogen double bond (-N=N-) that links two aromatic rings. scialert.net The synthesis is typically a two-step process. First, the primary aromatic amine of a precursor like a nitroaniline is converted into a diazonium salt through a reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid). unb.cayoutube.com Second, this highly reactive diazonium salt is coupled with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, to form the final azo dye. researchgate.net The specific substituents on the aromatic rings, such as the nitro and methyl groups in this compound, are crucial for tuning the electronic properties of the molecule and, consequently, the color of the resulting dye. atbuftejoste.com.ng Substituted nitroanilines are important intermediates in the dye industry for achieving a wide spectrum of colors. researchgate.net

In the realm of material science, aniline derivatives are fundamental monomers for the synthesis of π-conjugated polymers, with polyaniline being the most famous example. These materials exhibit interesting electronic and optical properties, making them suitable for applications in sensors, organic electronics, and electrochromic devices. mdpi.comarxiv.org The polymerization of aniline derivatives can lead to long-chain macromolecules with alternating single and double bonds, which allows for the delocalization of electrons along the polymer backbone. The incorporation of substituents like the electron-withdrawing nitro group and electron-donating methyl groups directly onto the polymer backbone would significantly alter the polymer's electronic energy levels (HOMO/LUMO) and, therefore, its conductivity, color, and charge transport properties. arxiv.org

Role in Supramolecular Chemistry and Self-Assembly

The functional groups present in this compound—specifically the secondary amine (N-H) and the nitro group (NO₂) —make it an excellent candidate for directing supramolecular self-assembly through hydrogen bonding. nih.govresearchgate.net In supramolecular chemistry, non-covalent interactions like hydrogen bonds are used to organize molecules into well-defined, higher-order structures. nso-journal.orgnih.gov

The amine group acts as a hydrogen bond donor, while the two oxygen atoms of the nitro group act as hydrogen bond acceptors. This donor-acceptor relationship can lead to the formation of predictable intermolecular connections. nih.gov Detailed crystallographic studies of analogous compounds, such as 2,4-dimethyl-6-nitroaniline (B108702), reveal precisely how these interactions govern the solid-state packing. In the crystal structure of this related molecule, intermolecular N—H···O hydrogen bonds link adjacent molecules, creating a stable, extended network. nih.gov This type of specific, directional interaction is fundamental to crystal engineering and the design of molecular solids with desired properties. Bifurcated N—H···(O,O) hydrogen bonding is a common structural motif observed in many 2-nitroanilines. nih.goviucr.org The self-assembly process, guided by these hydrogen bonds, results in the molecules adopting well-ordered arrangements, such as tapes, ribbons, or layers. nih.govnih.gov The presence of a nitro group has also been shown to influence the self-assembly of larger molecular frameworks, leading to functional structures. researchgate.net

Table 2: Hydrogen-Bond Geometry in the Crystal Structure of the Analogous Compound 2,4-Dimethyl-6-nitroaniline

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1A···O3 | 0.91 | 2.27 | 3.166 | 167.9 |

| N3—H3B···O4 | 0.93 | 1.92 | 2.631 | 131.3 |

| N3—H3A···O2 | 0.89 | 2.30 | 3.167 | 165.8 |

| N1—H1B···O2 | 0.86 | 1.97 | 2.623 | 131.4 |

This table presents data on the intermolecular hydrogen bonds that direct the self-assembly of 2,4-dimethyl-6-nitroaniline, demonstrating the roles of the amine (N-H) as a donor (D) and the nitro oxygen as an acceptor (A). Data from reference nih.gov.

Environmental Transformation and Degradation Mechanisms of Nitroaniline Compounds

Photochemical Degradation Pathways

Photochemical degradation, or photodegradation, is a significant pathway for the transformation of nitroaromatic compounds in the environment, primarily driven by solar radiation. This process can involve direct photolysis, where the molecule absorbs light and undergoes a transformation, or indirect photolysis, which is mediated by other light-absorbing substances in the environment.

Advanced Oxidation Processes (AOPs) have been shown to be effective in degrading nitroaniline compounds. For instance, the solar photo-Fenton process, which generates highly reactive hydroxyl radicals (•OH), has demonstrated high efficiency in breaking down p-nitroaniline in water. nih.gov Under optimal conditions (pH 3.0, specific concentrations of H2O2 and Fe2+), over 98% degradation of p-nitroaniline was achieved within 30 minutes, effectively destroying the conjugated π systems of the aromatic ring. nih.gov

Similarly, heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO2) is another effective method. When irradiated with solar light, TiO2 generates electron-hole pairs that initiate the degradation of organic molecules. researchgate.net This technique has been successfully applied to ortho- and meta-nitroaniline systems. researchgate.net For N,2-dimethyl-6-nitroaniline, it is expected that similar photochemical pathways would occur, leading to the oxidation of the methyl groups, hydroxylation of the aromatic ring, and eventual ring cleavage. The initial steps likely involve the attack of hydroxyl radicals on the aromatic ring, leading to the formation of hydroxylated intermediates.

Key Findings in Photochemical Degradation:

| Technology | Target Compound | Key Outcome |

|---|---|---|

| Solar Photo-Fenton | p-Nitroaniline (PNA) | >98% degradation in 30 minutes; destruction of the aromatic ring's conjugated pi systems. nih.gov |

| TiO2 Photocatalysis | ortho- and meta-Nitroaniline | Effective degradation through the generation of electron-hole pairs under solar radiation. researchgate.net |

Microbial and Biotransformation Processes

Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds, which can serve as sources of carbon, nitrogen, and energy. asm.org The biotransformation of compounds like this compound can occur under both anaerobic and aerobic conditions, often involving different enzymatic pathways.

Under anaerobic (oxygen-deficient) conditions, the primary microbial transformation is the reduction of the nitro group. nih.govresearchgate.net Bacteria, such as those from the genera Pseudomonas, Desulfovibrio, and Clostridium, can reduce the nitro group (-NO2) sequentially to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH2) groups. nih.govnih.gov This process makes the molecule more amenable to further degradation. For this compound, this would result in the formation of 1,2-dimethyl-3-aminobenzene. This reduction is often a fortuitous reaction, not directly linked to the microbe's primary metabolism. nih.gov

Under aerobic (oxygen-rich) conditions, bacteria can employ different strategies. The degradation can be initiated by monooxygenase or dioxygenase enzymes, which incorporate oxygen atoms into the aromatic ring. asm.orgnih.gov This hydroxylation destabilizes the ring, leading to its eventual cleavage. The presence of methyl and amino groups on the ring of this compound influences the position of enzymatic attack. Some microbes can also utilize nitroaromatic compounds as a nitrogen source by eliminating the nitro group as nitrite (B80452). nih.gov For example, a bacterial strain, pseudomonas DL17, has been shown to achieve 100% biodegradation of p-nitroaniline (500 mg/L) within 48 hours by utilizing it as a carbon and nitrogen source. nih.gov

Microbial Degradation Strategies for Nitroaromatic Compounds:

| Condition | Primary Mechanism | Key Enzymes/Processes | Resulting Product Type |

|---|---|---|---|

| Anaerobic | Nitro group reduction | Nitroreductases | Aromatic amines nih.govresearchgate.net |

| Aerobic | Ring hydroxylation/oxidation | Monooxygenases, Dioxygenases | Hydroxylated intermediates, leading to ring cleavage asm.orgnih.gov |

Chemical Degradation in Environmental Matrices (e.g., Hydrolysis, Redox Reactions)

In addition to photochemical and microbial processes, this compound can undergo chemical degradation in environmental matrices like soil and water. These abiotic processes are primarily governed by hydrolysis and redox reactions.

Hydrolysis, the reaction with water, is generally a slow degradation pathway for stable aromatic compounds like nitroanilines unless catalyzed by acidic or basic conditions or enzymatic activity. nih.gov

Redox reactions are more significant, especially in anaerobic environments such as submerged soils and sediments. arizona.edu In these settings, reduced minerals (e.g., Fe(II)) and certain components of soil organic matter (humus) can act as chemical reductants. arizona.edu Similar to microbial anaerobic processes, these abiotic reactions can reduce the nitro group of this compound to an amino group. The resulting aromatic amine can then become covalently bonded to soil organic matter, a process that can immobilize the contaminant but also create persistent bound residues. arizona.edu

Oxidative chemical degradation can also occur, often mediated by strong oxidizing agents. The Fenton reaction (Fe2+ and H2O2) is a powerful chemical oxidation process that generates hydroxyl radicals capable of degrading persistent organic pollutants. nih.govnih.gov Studies on the degradation of 2,6-dimethylaniline (B139824) by the Fenton process have shown that it leads to a series of intermediates through oxidation, indicating this is a viable pathway for the breakdown of the this compound structure. nih.govnih.gov

Identification and Characterization of Transformation Products

The degradation of this compound results in a variety of transformation products, the nature of which depends on the degradation pathway.

Under reductive conditions (microbial or chemical): The primary transformation product is the corresponding aromatic amine, formed by the reduction of the nitro group.

This compound → 3-amino-2,6-dimethylaniline

In some cases, intermediate products like the corresponding nitroso and hydroxylamino compounds may be transiently formed. nih.gov These intermediates can sometimes react with each other to form more complex molecules like azo dimers, which can be more toxic than the parent compound. arizona.edu

Under oxidative conditions (photochemical or chemical): The degradation is more complex and can lead to a wider array of products. Based on studies of similar compounds like 2,6-dimethylaniline, the expected transformation products include: nih.govnih.govsigmaaldrich.com

Hydroxylated derivatives: Attack by hydroxyl radicals can lead to the formation of phenolic compounds (e.g., 2,6-dimethylphenol).

Quinones: Further oxidation of phenolic intermediates can form quinones (e.g., 2,6-dimethylbenzoquinone).

Ring cleavage products: The breakdown of the aromatic ring results in the formation of short-chain organic acids, such as maleic acid, oxalic acid, acetic acid, and formic acid. nih.govnih.gov

The complete mineralization of this compound, the conversion to carbon dioxide, water, and inorganic nitrogen, is the ultimate goal of degradation but often involves multiple sequential reductive and oxidative steps.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-nitroaniline |

| ortho-Nitroaniline |

| meta-Nitroaniline |

| Titanium dioxide |

| 1,2-dimethyl-3-aminobenzene |

| 3-amino-2,6-dimethylaniline |

| 2,6-dimethylaniline |

| 2,6-dimethylphenol |

| 2,6-dimethylbenzoquinone |

| Maleic acid |

| Oxalic acid |

| Acetic acid |

| Formic acid |

| Aniline (B41778) |

| Nitrobenzene |

| Nitrotoluenes |

| Aminobenzoic acid |

| Toluidine |

| Dinitrobenzene |

| Aminonitrotoluene |

| Aminonitrobenzoic acid |

| Acetanilide (B955) |

| 2-methylquinoline |

| 4-methylformanilide |

| 4-methylacetanilide |

| 2-methylbenzimidazole |

Q & A

Q. What are the standard synthetic routes for preparing N,2-dimethyl-6-nitroaniline, and what critical steps ensure high yield?

Methodological Answer:

- Route 1: Nitration of N,2-dimethylaniline using mixed acid (HNO₃/H₂SO₄). Protect the amine group via acetylation prior to nitration to avoid oxidation side reactions. Hydrolyze the acetylated intermediate post-nitration to recover the free amine .

- Critical Steps:

- Acetylation: Use acetic anhydride in acidic conditions to form N,2-dimethylacetanilide, reducing unwanted side reactions during nitration .

- Nitration: Control temperature (0–5°C) to favor regioselective nitration at the para position relative to the methyl group. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Hydrolysis: Reflux with HCl/ethanol to cleave the acetyl group .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Identify substituent positions (e.g., methyl groups at N and C2, nitro at C6). Compare chemical shifts with analogous compounds like 4-nitroaniline (δ ~8.0 ppm for aromatic protons ortho to nitro) .